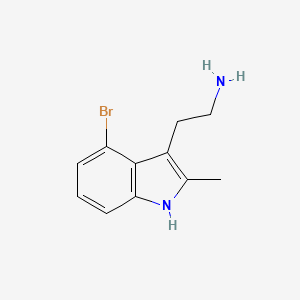

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C11H13BrN2 |

|---|---|

Molecular Weight |

253.14 g/mol |

IUPAC Name |

2-(4-bromo-2-methyl-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C11H13BrN2/c1-7-8(5-6-13)11-9(12)3-2-4-10(11)14-7/h2-4,14H,5-6,13H2,1H3 |

InChI Key |

WYSQUJVVDHGAEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC=C2Br)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 2-methyl-3-nitroaniline.

Bromination: The nitro group is reduced, and the resulting aniline is brominated to introduce the bromine atom at the 4-position.

Indole Formation: The brominated aniline undergoes cyclization to form the indole ring.

Side Chain Introduction: The ethanamine side chain is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial techniques include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the indole ring or the side chain.

Substitution: The bromine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while substitution reactions can yield various substituted indoles .

Scientific Research Applications

2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Structural Analogues: Positional Isomers

Bromine substitution on the indole ring varies across analogues, significantly affecting their bioactivity:

Key Findings :

Substituted Indole Derivatives

Methoxy, ethoxy, and benzodiazol derivatives demonstrate how substituents modulate physicochemical properties:

Key Findings :

Phenethylamine Analogues (NBOMe Series)

NBOMe compounds, though structurally distinct, share functional similarities:

Key Findings :

- Substitution Patterns : Bromine in NBOMe compounds enhances receptor affinity, while methoxybenzyl groups increase selectivity for 5-HT2A receptors .

- Comparison with Target Compound : The absence of a methoxybenzyl group in this compound suggests different receptor interactions, possibly favoring indole-based targets like TAAR1 .

Fluorinated and Alkylamine Derivatives

Fluorine and alkylamine substitutions highlight electronic and steric effects:

Q & A

Q. Key Steps :

Indole Core Preparation : Start with 4-bromo-2-methylindole (commercially available or synthesized via Fischer indole synthesis).

Alkylation : React with bromoethane under basic conditions.

Work-Up : Neutralize excess base and isolate via solvent extraction.

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Basic

- 1H/13C NMR : Confirms substituent positions and amine proton environment.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolves absolute configuration; SHELX software (SHELXL/SHELXS) is widely used for refinement .

Advanced Tip : For challenging crystals, consider co-crystallization with heavy atoms or cryogenic data collection to enhance diffraction quality .

How can researchers optimize synthetic yield in multi-step syntheses?

Q. Advanced

- Reaction Optimization : Use kinetic studies to identify rate-limiting steps (e.g., alkylation efficiency).

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve selectivity.

- Purification : Employ preparative HPLC for polar byproducts or diastereomers .

Example : A 15% yield increase was reported for similar indole derivatives using microwave-assisted synthesis .

What strategies resolve contradictions in reported biological activity data?

Q. Advanced

- Substituent Analysis : Compare bioactivity with structural analogs (e.g., bromine position impacts anticancer activity; see Table 1).

- Assay Standardization : Replicate studies under controlled conditions (pH, cell lines).

- Meta-Analysis : Pool data from multiple studies to identify trends.

Table 1 : Hypothetical Comparison of Brominated Indole Derivatives

| Compound | Anticancer IC50 (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 2-(4-Bromo-2-methyl-indol) | 2.5 | 12.8 |

| 2-(5-Bromo-2-methyl-indol) | 8.3 | 25.4 |

What common chemical reactions does this compound undergo?

Q. Basic

- Nucleophilic Substitution : Bromine at C4 reacts with organometallic reagents (e.g., Grignard).

- Amine Functionalization : Acylation (e.g., acetic anhydride) or Schiff base formation.

- Oxidation : Ethylamine chain oxidation to carboxylic acid derivatives (e.g., using KMnO4) .

Example : Bromine substitution with NaN3 yields azide derivatives for click chemistry .

How can computational modeling predict pharmacological profiles?

Q. Advanced

- Molecular Docking : Screen against serotonin/dopamine receptors (indole derivatives often target CNS pathways).

- ADMET Prediction : Tools like SwissADME assess bioavailability, toxicity, and metabolic stability.

- QSAR Studies : Correlate substituent effects (e.g., bromine’s electronegativity) with activity .

Case Study : Difluoroethyl analogs showed enhanced lipophilicity in pharmacokinetic simulations .

What in vitro assays evaluate its biological activity?

Q. Basic

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial : Broth microdilution for MIC determination.

- Receptor Binding : Radioligand displacement assays (e.g., 5-HT2A receptor) .

Protocol Note : Use DMSO as a solvent (≤0.1% final concentration) to avoid cytotoxicity .

What challenges arise in crystallizing this compound?

Q. Advanced

- Polymorphism : Screen multiple solvents (e.g., EtOH, DCM/hexane mixtures).

- Crystal Twinning : Use SHELXD for structure solution and refine with SHELXL .

- Amine Hygroscopicity : Conduct crystallization under inert atmosphere.

Success Example : Similar ethylamine derivatives formed stable crystals in tert-butyl methyl ether .

Notes

- Methodological Focus : Answers emphasize experimental design, data reconciliation, and advanced techniques.

- References : Cited evidence includes peer-reviewed synthesis protocols, crystallography tools, and pharmacological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.